1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H6BrF3. This compound is part of the halogenated benzene family, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene can be achieved through several methods:
Bromination of 3-(difluoromethyl)-4-fluoro-2-methylbenzene: This method involves the bromination of the precursor compound using bromine or a brominating agent under controlled conditions.
Diazotization and Sandmeyer Reaction: Another method involves the diazotization of 3-(difluoromethyl)-4-fluoro-2-methylaniline followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom.
Industrial Production: Industrially, this compound can be produced using continuous flow reactors that allow for precise control of reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 3-(difluoromethyl)-4-fluoro-2-methylbenzene.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials, including liquid crystals and polymers with unique properties.
Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Polymerization: In material science, the compound can undergo polymerization reactions to form high-molecular-weight polymers with desired properties.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds:
1-Bromo-3-(difluoromethyl)benzene: This compound lacks the additional fluorine and methyl groups, resulting in different reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene: The presence of a difluoromethoxy group instead of a difluoromethyl group alters the compound’s electronic properties and reactivity.
1-Bromo-3,5-difluorobenzene: This compound has two fluorine atoms at different positions, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFLKWMGJYJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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